molecular formula C22H18F3N3 B2651303 N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine CAS No. 618405-05-3

N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine

Cat. No.: B2651303
CAS No.: 618405-05-3
M. Wt: 381.402
InChI Key: MXJGTVADBUXZPP-UHFFFAOYSA-N
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Description

“N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine” is a compound with the molecular formula C22H18F3N3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-methyl-1H-indol-3-yl group, a 4-(trifluoromethyl)phenyl group, and a pyridin-2-amine group . The compound has a molecular weight of 381.4 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 381.4 g/mol, an XLogP3-AA value of 5.8, two hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are 381.14528207 g/mol .

Scientific Research Applications

Synthetic Methodologies

A Direct Route to Fused Heteroaromatics : A study demonstrated the use of pyridinium N-(heteroaryl)aminides as synthetic equivalents in gold-catalyzed formal cycloaddition reactions, enabling the convergent and regioselective synthesis of imidazo-fused heteroaromatics. This methodology accommodates significant structural variation and sensitive functional groups, indicating a versatile approach to heterocyclic compound synthesis (Garzón & Davies, 2014).

Catalysis and Aryl-Cl Activation : Research on group 10 metal aminopyridinato complexes has explored their synthesis and structure, finding applications as catalysts in aryl-Cl activation and hydrosilane polymerization. These complexes exhibit significant catalytic activity, highlighting their potential in synthetic chemistry and industrial applications (Deeken et al., 2006).

Applications in Material Science and Catalysis

Polynuclear Spin Crossover Complexes : A study on the synthesis, structure, and magnetic behavior of tetranuclear compounds with formula [Fe4(mu-CN)4(phen)4(L)2)]4+ squares, where L varies, illustrates the ability to fine-tune the spin state of iron(II) sites. These findings are crucial for developing materials with specific magnetic properties (Boldog et al., 2009).

CuI-Pyridine Based Ligands in Catalysis : Investigating the use of pyridine-based ligands for C-N cross-coupling reactions, this study showcases the N-arylation of indoles and other heterocycles. The findings underscore the effectiveness and environmental benefits of these ligands in facilitating N-arylation, pointing towards greener synthetic methods (Taywade et al., 2018).

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3/c1-14-20(17-6-2-3-7-18(17)27-14)21(28-19-8-4-5-13-26-19)15-9-11-16(12-10-15)22(23,24)25/h2-13,21,27H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGTVADBUXZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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